Sodium 2-(5-bromopyrimidin-4-yl)acetate
Overview
Description
Sodium 2-(5-bromopyrimidin-4-yl)acetate is a chemical compound with the molecular formula C6H4BrN2NaO2 and a molecular weight of 239 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(5-bromopyrimidin-4-yl)acetate typically involves the bromination of pyrimidine derivatives followed by the introduction of the acetate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The acetate group can be introduced through esterification reactions using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(5-bromopyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetate group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions typically occur under mild to moderate temperatures (25-80°C) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Hydrolysis: Basic conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions are commonly employed.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyrimidines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Sodium 2-(5-bromopyrimidin-4-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals, where its bromopyrimidine core structure is a key component.
Mechanism of Action
The mechanism of action of sodium 2-(5-bromopyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The bromopyrimidine core can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
- Sodium 2-(4-chloropyrimidin-5-yl)acetate
- Sodium 2-(4-fluoropyrimidin-5-yl)acetate
- Sodium 2-(4-iodopyrimidin-5-yl)acetate
Comparison: Sodium 2-(5-bromopyrimidin-4-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
sodium;2-(5-bromopyrimidin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBZVUFCLOBSBV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-95-1 | |
Record name | sodium 2-(5-bromopyrimidin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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